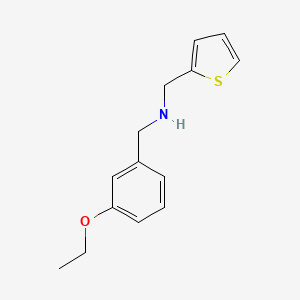![molecular formula C13H21NO2 B3164570 (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine CAS No. 893576-87-9](/img/structure/B3164570.png)
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dimethoxybenzylamine, a related compound, can be prepared by the reduction of 2,4-dimethoxybenzonitrile . The compound is used as an amine nucleophile in various studies .Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine” consists of a butan-2-yl group attached to a 2,3-dimethoxyphenylmethyl group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine” include a molecular weight of 259.77 g/mol. For a related compound, 2,4-Dimethoxybenzylamine, the refractive index is 1.549 (lit.), the boiling point is 140 °C/1 mmHg (lit.), and the density is 1.113 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Flavor Chemistry and Food Technology
Branched aldehydes, closely related to the structural motif of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine, play a critical role in the flavor profiles of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these compounds is essential for controlling their levels in food, thereby enhancing flavor qualities (Smit et al., 2009).
Renewable Feedstocks
Research into utilizing soybean oil, a renewable feedstock, to produce nitrogen-containing derivatives, reveals a broader scope for generating novel compounds, surfactants, and polymers. This area of study highlights the potential for creating a wide range of materials from bio-based sources, possibly including derivatives of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine (Biswas et al., 2008).
Solvent Extraction
In the realm of mineral processing, the extraction and separation of niobium and tantalum from their natural sources have been reviewed, particularly focusing on solvent extraction techniques. This research may provide insights into the purification processes for (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine and similar compounds (Nguyen & Lee, 2018).
Biopolymer Modification
The chemical modification of xylan into ethers and esters with specific functional properties demonstrates the versatility of biopolymer modification techniques. Such approaches could be applicable to the functionalization of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine for various industrial applications (Petzold-Welcke et al., 2014).
Environmental Remediation
Chitosan, a biopolymer, has been extensively studied for its ability to remove particulate and dissolved contaminants from water. This research area might provide a foundation for understanding how amine-functionalized compounds, similar to (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine, could be used in environmental cleanup efforts (Guibal et al., 2006).
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-7-6-8-12(15-3)13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJIJINMLJVALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
amine](/img/structure/B3164506.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)
amine](/img/structure/B3164567.png)

amine](/img/structure/B3164573.png)

amine](/img/structure/B3164591.png)